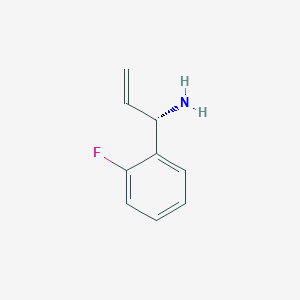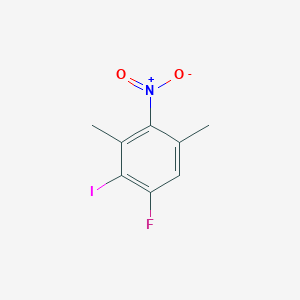
Methyl 6-methyl-2-((2-(3-(4-(trifluoromethoxy)phenyl)ureido)phenyl)thio)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-2-((2-(3-(4-(trifluoromethoxy)phenyl)ureido)phenyl)thio)pyrimidine-4-carboxylate is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-((2-(3-(4-(trifluoromethoxy)phenyl)ureido)phenyl)thio)pyrimidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methyl-2-((2-(3-(4-(trifluoromethoxy)phenyl)ureido)phenyl)thio)pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
Methyl 6-methyl-2-((2-(3-(4-(trifluoromethoxy)phenyl)ureido)phenyl)thio)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Methyl 6-methyl-2-((2-(3-(4-(trifluoromethoxy)phenyl)ureido)phenyl)thio)pyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (4aR)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
- 2-Pyrimidinamine, 4-methyl-6-phenyl-
Uniqueness
Methyl 6-methyl-2-((2-(3-(4-(trifluoromethoxy)phenyl)ureido)phenyl)thio)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, is known for enhancing metabolic stability and membrane permeability, making it a valuable moiety in drug design.
Propiedades
Fórmula molecular |
C21H17F3N4O4S |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
methyl 6-methyl-2-[2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]phenyl]sulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C21H17F3N4O4S/c1-12-11-16(18(29)31-2)28-20(25-12)33-17-6-4-3-5-15(17)27-19(30)26-13-7-9-14(10-8-13)32-21(22,23)24/h3-11H,1-2H3,(H2,26,27,30) |
Clave InChI |
RTYWRYOWONQIBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid](/img/structure/B13057501.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methylbenzoate](/img/structure/B13057505.png)
![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)

![2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)
![3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13057536.png)


![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)


![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13057581.png)
